Eupantol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

142678-34-0 |

|---|---|

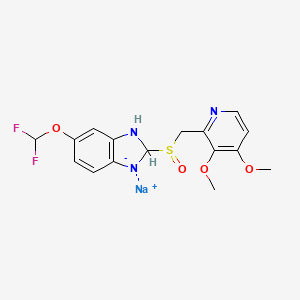

Molecular Formula |

C16H16F2N3NaO4S |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

sodium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |

InChI |

InChI=1S/C16H16F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15-16,21H,8H2,1-2H3;/q-1;+1 |

InChI Key |

NAZATOKUDNDUAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Eupantol (Pantoprazole): A Technical Guide on the Core Mechanism of Action in Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of Eupantol (pantoprazole), a proton pump inhibitor (PPI), on gastric parietal cells. It details the physiological context of acid secretion, the pharmacodynamics of pantoprazole (B1678409), and the key experimental methodologies used to characterize its action.

The Physiology of Gastric Acid Secretion: The Parietal Cell

Gastric acid secretion is the final step in a complex series of signaling events converging on the gastric parietal cell. The primary secretagogues—histamine (B1213489), gastrin, and acetylcholine (B1216132) (ACh)—stimulate the parietal cell through distinct membrane receptors and intracellular signaling pathways.[1][2]

-

Histamine: Released from enterochromaffin-like (ECL) cells, histamine binds to H2 receptors on the parietal cell, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP).[2][3][4]

-

Gastrin: Secreted by G-cells, gastrin can act directly on the cholecystokinin (B1591339) B (CCK2) receptor on parietal cells or, more significantly, stimulate histamine release from ECL cells.[1][5][6]

-

Acetylcholine (ACh): Released from enteric nerve endings, ACh binds to M3 muscarinic receptors on the parietal cell.[7][8]

Both gastrin and ACh signaling pathways lead to an increase in intracellular Ca2+.[2][9] The rise in cAMP and Ca2+ activates downstream protein kinases, which ultimately stimulate the H+/K+-ATPase (proton pump). This enzyme is translocated to the secretory canalicular membrane of the parietal cell, where it actively pumps H+ ions into the gastric lumen in exchange for K+ ions, the final step in acid secretion.[10]

This compound (Pantoprazole): Mechanism of Action

Pantoprazole is a substituted benzimidazole (B57391) derivative that functions as an irreversible inhibitor of the gastric H+/K+-ATPase.[11] It is administered as an inactive prodrug, a feature crucial to its targeted action.[12]

-

Systemic Absorption and Accumulation : After oral administration, the enteric-coated pantoprazole tablet bypasses the acidic environment of the stomach and is absorbed in the small intestine.[11] As a weak base, it freely passes into the parietal cell from the bloodstream and selectively accumulates in the highly acidic secretory canaliculi (pH ~1.0), where it becomes protonated.[12]

-

Acid-Catalyzed Activation : In this acidic milieu, pantoprazole undergoes a two-step protonation and subsequent molecular rearrangement. This acid-catalyzed reaction converts the inactive prodrug into its active form, a reactive cyclic sulfenamide (B3320178).[2][13]

-

Irreversible Inhibition : The cationic sulfenamide then forms a covalent, disulfide bond with the sulfhydryl groups of specific cysteine residues on the luminal (extracellular) domain of the H+/K+-ATPase α-subunit.[13] For pantoprazole, these binding sites have been identified as cysteine 813 (Cys-813) and cysteine 822 (Cys-822).[14][15] This irreversible binding locks the enzyme in an inactive conformation, preventing it from undergoing the conformational changes necessary for proton transport.[13]

This covalent inhibition effectively blocks the final step of both basal and stimulated gastric acid secretion, regardless of the primary stimulus.[[“]] The long duration of action, far exceeding the drug's plasma half-life, is due to this irreversible binding; restoration of acid secretion requires the de novo synthesis of new H+/K+-ATPase pumps.

References

- 1. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of pantoprazole on 24‐h intragastric pH and serum gastrin in humans. | Semantic Scholar [semanticscholar.org]

- 4. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pantoprazole versus other proton pump inhibitors on 24-hour intragastric pH and basal acid output in Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The H+/ATP transport ratio of the (K+ + H+)-ATPase of pig gastric membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nth.nhs.uk [nth.nhs.uk]

- 10. Relative potency of proton-pump inhibitors-comparison of effects on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. consensus.app [consensus.app]

An In-depth Technical Guide on the Chemical Properties of Pantoprazole Sodium Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of pantoprazole (B1678409) sodium sesquihydrate, a widely used proton pump inhibitor. The information herein is intended to support research, drug development, and formulation activities by presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways.

Physicochemical Properties

Pantoprazole sodium sesquhyrdrate is a white to off-white crystalline powder.[1][2] It is a substituted benzimidazole, chemically named sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate.[3] The stability of the compound in aqueous solution is pH-dependent, with the rate of degradation increasing with decreasing pH.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄F₂N₃NaO₄S · 1.5H₂O | [5][6] |

| Molecular Weight | 432.37 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 130 °C (Predicted) | [1][7] |

| pKa | pKa1: 3.92, pKa2: 8.19 (for Pantoprazole) | [8] |

| UV λmax | 290 nm in distilled water | [9][10] |

Solubility Profile

Pantoprazole sodium sesquihydrate is readily soluble in water and ethanol.[3][5] Its solubility is pH-dependent.

| Solvent | Solubility Classification | Reference |

| Water | Freely soluble | [2][3][4] |

| Ethanol | Freely soluble | [2][3] |

| Phosphate Buffer (pH 7.4) | Very slightly soluble | [4] |

| n-hexane | Practically insoluble | [2][4] |

| Supercritical CO₂ | Solubility is dependent on temperature and pressure |

Stability and Degradation

Pantoprazole sodium sesquihydrate is unstable in acidic conditions.[3] The highest stability is achieved at a pH greater than 5.5. Due to its acid-labile nature, it is typically formulated in enteric-coated dosage forms. Direct sunlight and extremely high or low temperatures should be avoided during storage.[7]

Crystalline Structure and Polymorphism

Pantoprazole sodium can exist in different crystalline forms, including a monohydrate and a sesquihydrate. Different polymorphic forms can be characterized by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Form B has been identified as the most physically stable form.

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Detailed PXRD analysis is crucial for identifying the crystalline form of pantoprazole sodium sesquihydrate.

-

Instrument: Bruker AXS D8 ADVANCE or equivalent with a Lynx Eye detector.

-

Radiation Source: CuKα radiation (λ = 1.541874 Å).

-

Instrument Settings:

-

Voltage: 40 kV

-

Current: 40 mA

-

-

Scan Parameters:

-

Scan Range (2θ): 3-45°

-

Step Size: 0.01°

-

Time per Step: 0.4 s

-

-

Sample Preparation: The sample is top-loaded into a PMMA sample holder.[1]

Thermal Analysis (DSC and TGA)

Thermal analysis provides information on the thermal stability and hydration state of the molecule.

-

Differential Scanning Calorimetry (DSC):

-

A typical DSC thermogram of pantoprazole sodium sesquihydrate shows an endothermic peak around 156°C, corresponding to melting and dehydration, and an exothermic peak at approximately 198°C, indicating degradation.

-

-

Thermogravimetric Analysis (TGA):

-

Heating Rate: 30 °C/min

-

Temperature Range: Up to 125 °C

-

Sample Pan: Aluminum

-

Analysis: High-resolution dynamic TGA can be used to accurately determine the weight loss due to bound water.[1]

-

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a prodrug that, after absorption, is activated in the acidic environment of the gastric parietal cells.[5][8] The active metabolite, a sulfenamide, then forms an irreversible covalent bond with the H+/K+-ATPase enzyme (the proton pump), inhibiting both basal and stimulated gastric acid secretion.[8]

Experimental Workflow for Characterization

The following workflow outlines the key steps in the physicochemical characterization of pantoprazole sodium sesquihydrate.

References

- 1. asianpubs.org [asianpubs.org]

- 2. EP3187494A1 - Process for the preparation of pantoprazole sodium sesquihydrate - Google Patents [patents.google.com]

- 3. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Circulatory Maze: An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Intravenous Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the pharmacokinetics and bioavailability of intravenous (IV) pantoprazole (B1678409), a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders. The following sections delve into the quantitative aspects of its disposition in the human body, detailed experimental methodologies for its analysis, and visual representations of its metabolic fate and the workflows involved in its study.

Quantitative Pharmacokinetics of Intravenous Pantoprazole

The pharmacokinetic profile of intravenous pantoprazole is characterized by its rapid distribution and elimination. Following intravenous administration, pantoprazole exhibits linear pharmacokinetics, with peak serum concentrations (Cmax) and the area under the serum concentration-time curve (AUC) increasing proportionally with doses ranging from 10 mg to 80 mg.[1][2] The drug does not accumulate with multiple daily dosing.[1][2]

Table 1: Single-Dose Pharmacokinetic Parameters of Intravenous Pantoprazole (40 mg) in Healthy Adults

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 5.52 ± 1.42 µg/mL | [1][2] |

| AUC (Area Under the Curve) | 5.4 ± 1.5 µg·hr/mL | [1][2] |

| t½ (Elimination Half-Life) | Approximately 1 hour | [1][3] |

| CL (Total Clearance) | 7.6 - 14.0 L/h | [1][2] |

| Vd (Apparent Volume of Distribution) | 11.0 - 23.6 L | [1][4] |

Bioavailability:

By definition, the bioavailability of an intravenously administered drug is 100%. In contrast, the absolute oral bioavailability of the enteric-coated 40 mg pantoprazole tablet is approximately 77% and does not alter with multiple doses.[3][5][6]

Distribution, Metabolism, and Excretion

Distribution:

Pantoprazole is primarily distributed in the extracellular fluid.[1][4] It is highly bound to serum proteins, with approximately 98% of the drug bound, mainly to albumin.[1][3][4]

Metabolism:

Pantoprazole undergoes extensive metabolism in the liver via the cytochrome P450 (CYP) system.[1][4][7] The primary metabolic pathway is demethylation, mediated by CYP2C19, followed by sulfation.[1][4][7] Oxidation by CYP3A4 represents another, more minor, metabolic route.[1][4][7] The resulting metabolites have no significant pharmacological activity.[1][7]

It is important to note that CYP2C19 exhibits a known genetic polymorphism, leading to variations in metabolism in certain populations.[1]

Excretion:

Following a single intravenous dose of radiolabeled pantoprazole, approximately 71% of the dose is excreted in the urine and 18% in the feces via biliary excretion.[1][4][8] No unchanged pantoprazole is recovered in the urine.[4][5]

Experimental Protocols

Pharmacokinetic Study Design and Blood Sampling

A typical pharmacokinetic study of intravenous pantoprazole involves the administration of a single dose to healthy volunteers.

Protocol:

-

Subject Recruitment: Healthy adult volunteers are screened for inclusion and exclusion criteria.

-

Dosing: A single dose of pantoprazole (e.g., 40 mg) is administered as an intravenous infusion over a specified period (e.g., 15 minutes).[1]

-

Blood Sampling: Blood samples are collected in heparinized tubes at predose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of Pantoprazole in Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying pantoprazole in plasma.

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of pantoprazole).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex and centrifuge the samples.

-

Inject the supernatant into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Maintained at a constant rate (e.g., 0.5 mL/min).

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for pantoprazole and the internal standard.

Method Validation:

The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Protocol:

-

Apparatus: A rapid equilibrium dialysis (RED) device is used.

-

Procedure:

-

Human plasma containing a known concentration of pantoprazole is placed in one chamber of the dialysis unit.

-

A protein-free buffer (e.g., phosphate-buffered saline) is placed in the other chamber.

-

The unit is incubated at 37°C to allow for equilibration.

-

-

Analysis: After incubation, the concentration of pantoprazole in both the plasma and buffer chambers is determined by LC-MS/MS.

-

Calculation: The percentage of unbound pantoprazole is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Concluding Remarks

The intravenous formulation of pantoprazole offers a predictable and well-characterized pharmacokinetic profile, ensuring rapid and complete bioavailability. Its linear kinetics, extensive hepatic metabolism primarily through CYP2C19, and efficient renal and biliary excretion of inactive metabolites contribute to its established safety and efficacy. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and clinical application of intravenous pantoprazole in diverse patient populations.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Portico [access.portico.org]

- 3. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard | Semantic Scholar [semanticscholar.org]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Determination of pantoprazole in plasma by HPLC [journal11.magtechjournal.com]

Eupantol (Pantoprazole): A Technical Guide to its Interaction with the Gastric H+/K+ ATPase Pump

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eupantol, with the active ingredient pantoprazole (B1678409), is a highly specific and potent proton pump inhibitor (PPI) that irreversibly blocks the gastric hydrogen-potassium ATPase (H+/K+ ATPase), the final enzyme in the pathway of gastric acid secretion.[1][2][3] As a prodrug, pantoprazole undergoes a pH-dependent activation within the acidic milieu of the parietal cell's secretory canaliculi.[4][5] The activated form, a cyclic sulfenamide (B3320178), forms a covalent disulfide bond with specific cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase, leading to its inactivation.[6][7] This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibition data, and detailed experimental protocols for studying the effects of pantoprazole on the H+/K+ ATPase.

Core Mechanism of Action: From Prodrug to Irreversible Inhibition

Pantoprazole's inhibitory action is a multi-step process that ensures its effect is localized to the site of acid secretion.[8][9]

-

Systemic Absorption and Accumulation: Following administration, the enteric-coated pantoprazole is absorbed in the small intestine and reaches the gastric parietal cells via the bloodstream.[10] As a weak base, it freely crosses cell membranes and accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[4][11]

-

Acid-Catalyzed Activation: In the acidic environment (pH < 4), pantoprazole undergoes a two-step protonation and is rapidly converted into its active form, a tetracyclic cationic sulfenamide.[6][11][12] This acid-catalyzed conversion is a critical step, and pantoprazole is noted for its relative stability at slightly acidic pH (e.g., pH 5.0) compared to other PPIs, which may contribute to its selectivity.[13][14]

-

Covalent Binding and Inactivation: The activated sulfenamide is a highly reactive thiophilic agent. It forms stable, covalent disulfide bonds with the sulfhydryl groups of specific cysteine residues accessible on the luminal (extracytoplasmic) surface of the H+/K+ ATPase alpha-subunit.[5][7] For pantoprazole, these binding sites have been identified as Cysteine 813 and Cysteine 822 .[4][6][15][16] This covalent binding locks the enzyme in a conformational state that prevents it from pumping H+ ions into the gastric lumen, thus inhibiting both basal and stimulated acid secretion.[8][17] Because the binding is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+ ATPase pumps.[10][18]

Signaling Pathway and Activation of Pantoprazole

Caption: Mechanism of pantoprazole activation and H+/K+ ATPase inhibition.

Quantitative Data on H+/K+ ATPase Inhibition

The inhibitory potency of pantoprazole has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency on H+/K+ ATPase Activity

| Compound | IC50 (μM) | Experimental System | Reference(s) |

| Pantoprazole | 6.8 | Hog gastric membrane vesicles | [13][18][19] |

| Omeprazole | 2.4 | Hog gastric membrane vesicles | [13][14][18] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Stoichiometry and In Vivo Acid Suppression

| Parameter | Value | Conditions | Reference(s) |

| Binding Stoichiometry | 3 nmol/mg protein | Hog gastric H+/K+ ATPase | [6] |

| Resulting Inhibition | 94% | Hog gastric H+/K+ ATPase | [6] |

| Mean Acid Inhibition | 51% | After 1st dose (40 mg, oral) in humans | [8][9] |

| Mean Acid Inhibition | 85% | After 7 days (40 mg/day, oral) in humans | [8][9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between pantoprazole and the H+/K+ ATPase.

Protocol: In Vitro H+/K+ ATPase Inhibition Assay

This protocol describes the measurement of H+/K+ ATPase activity in isolated gastric vesicles and its inhibition by pantoprazole. The principle is to measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi).

1. Preparation of H+/K+ ATPase-Enriched Gastric Microsomes:

- Source: Fresh pig or goat gastric mucosa.[20][21]

- Homogenization: Scrape the mucosa and mince it in an ice-cold buffer solution (e.g., 0.25 M sucrose, 2 mM EDTA, 20 mM Tris-HCl, pH 6.8). Homogenize using a Teflon-glass homogenizer.[20]

- Centrifugation: Perform a series of differential centrifugations. First, a low-speed spin (e.g., 20,000 x g for 30 min) to remove nuclei and mitochondria. Then, a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g for 120 min) to pellet the microsomal vesicles containing the H+/K+ ATPase.[20]

- Resuspension: Resuspend the final pellet in a suitable buffer (e.g., 5 mM Tris-HCl, pH 6.8) to a final protein concentration of approximately 5 mg/mL.[20]

2. ATPase Activity Assay:

- Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM PIPES, pH 7.0, 1 mM MgCl₂, 1 mM ATP).[22]

- Incubation: Pre-incubate the vesicle preparation (e.g., 8 µg protein) with varying concentrations of pantoprazole or a vehicle control for a set period (e.g., 30 minutes) at 37°C.[23]

- Initiation: Start the reaction by adding ATP. To measure K+-dependent ATPase activity, run parallel reactions in the presence and absence of KCl (e.g., 10 mM).[20][24]

- Termination: After a defined time (e.g., 10-20 minutes), stop the reaction by adding a solution like 12% SDS.[22]

- Phosphate Quantification: Determine the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Baginski method, which involves complexation with ammonium (B1175870) molybdate.[22][24]

- Calculation: The H+/K+ ATPase activity is calculated as the difference between the Pi released in the presence and absence of KCl.[20] Plot the percentage of inhibition against the pantoprazole concentration to determine the IC50 value.

Workflow for H+/K+ ATPase Inhibition Assay

Caption: Experimental workflow for the in vitro H+/K+ ATPase inhibition assay.

Protocol: Identification of Pantoprazole Binding Sites

This protocol outlines a method to identify the specific cysteine residues on the H+/K+ ATPase that covalently bind to pantoprazole.[6]

1. Labeling of H+/K+ ATPase:

- Incubate intact, acid-transporting gastric vesicles with radiolabeled [14C]pantoprazole.

2. Proteolytic Digestion:

- Subject the labeled vesicles to controlled tryptic cleavage (e.g., 1:4 trypsin to protein ratio). This digestion removes most of the cytoplasmic domains of the ATPase while leaving the transmembrane segments and extracytoplasmic loops intact within the membrane.[6]

3. Peptide Separation and Identification:

- Solubilize the membrane-embedded peptides using SDS.

- Separate the peptides based on size using Tricine-SDS-PAGE.

- Transfer the separated peptides to a PVDF membrane (Western blotting).

4. Site Localization:

- Identify the peptide fragments containing the radiolabel ([14C]) from pantoprazole.

- Perform N-terminal sequencing of the radioactive peptide fragments.

- By comparing the sequence data with the known primary structure of the H+/K+ ATPase alpha-subunit, the cysteine residues (Cys-813 and Cys-822) that are covalently modified by pantoprazole can be precisely identified.[6]

Workflow for Binding Site Identification

References

- 1. Pantoprazole - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Pantoprazole: Side effects, dosage, uses, and more [medicalnewstoday.com]

- 4. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 6. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. pedscalc.com [pedscalc.com]

- 11. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PlumX [plu.mx]

- 15. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Direct measurement of gastric H+/K+-ATPase activities in patients with or without Helicobacter pylori-associated chronic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 22. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ajpp.in [ajpp.in]

- 24. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pantoprazole: A Technical Guide

Introduction

Pantoprazole (B1678409) is a second-generation proton pump inhibitor (PPI) that has become a cornerstone in the management of acid-related gastrointestinal disorders. Its development marked a significant advancement in the field, offering improved chemical stability at neutral pH and a favorable pharmacokinetic profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development journey of pantoprazole, intended for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The journey to discover pantoprazole began at Byk Gulden (later part of Altana and then Takeda) in 1980 as part of a broader research program into anti-secretory compounds.[1] The lead compound at the time was timoprazole, a pyridylmethylsulfinyl benzimidazole (B57391). The main focus of optimization was modifying the benzimidazole moiety to improve stability and selectivity.[2] In 1985, in an effort to scale up a different chemical candidate, scientists inadvertently created pantoprazole (development codes: BY1029, SK&F96022).[1]

Further development led to the creation of the sodium salt, pantoprazole sodium sesquihydrate, in 1986. This form was chosen for clinical development due to its superior solubility and stability, which also made it the first PPI suitable for intravenous formulation.[1][2][3] After extensive research involving the synthesis and evaluation of over 650 PPIs, pantoprazole was selected for its potent and selective inhibition of the gastric H+/K+-ATPase, high stability, and low potential for drug-drug interactions.[2] It was first launched in Germany in 1994 and received FDA approval in the United States in 2000 under the brand name Protonix.[1][4]

Chemical Synthesis

The synthesis of pantoprazole involves a two-step process: condensation followed by oxidation.[5][6]

-

Condensation: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is condensed with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction forms the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[7][8]

-

Oxidation: The thioether intermediate is then oxidized to the corresponding sulfoxide, which is pantoprazole. This step is critical, as over-oxidation can lead to the formation of the inactive sulfone impurity.[9] Sodium hypochlorite (B82951) is a commonly used oxidizing agent in industrial synthesis due to its cost-effectiveness and ability to control the formation of byproducts.[9][10]

Mechanism of Action and Signaling Pathway

Pantoprazole is a prodrug that requires activation in an acidic environment.[11] It selectively targets the final step of gastric acid secretion in the parietal cells of the stomach.

-

Accumulation and Activation: Being a weak base, pantoprazole crosses the parietal cell membrane and accumulates in the acidic secretory canaliculi. Here, the acidic environment catalyzes its conversion into the active form, a cyclic sulfenamide (B3320178) cation.[12][13]

-

Irreversible Inhibition: The activated sulfenamide forms a covalent disulfide bond with sulfhydryl groups of cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase (proton pump).[12] Specifically, pantoprazole binds to Cys-813 and Cys-822.[13][14]

-

Suppression of Acid Secretion: This irreversible binding locks the enzyme in an inactive conformation, preventing the exchange of H+ and K+ ions and thereby inhibiting both basal and stimulated gastric acid secretion for over 24 hours.[1][15][16] Acid production resumes only after the synthesis of new H+/K+-ATPase pumps.[16]

Figure 1: Mechanism of Action of Pantoprazole.

Preclinical Development

In Vitro Studies: H+/K+-ATPase Inhibition

The primary in vitro evaluation of pantoprazole involved assessing its ability to inhibit the H+/K+-ATPase enzyme in isolated gastric membrane vesicles.

Table 1: In Vitro H+/K+-ATPase Inhibition Data

| Compound | IC50 Value (µM) | Test Condition | Reference |

|---|---|---|---|

| Pantoprazole | 6.8 | Acidified gastric membrane vesicles | [5][11] |

| Omeprazole (B731) | 2.4 | Acidified gastric membrane vesicles | [5][11] |

| Pantoprazole | 37 | Papain activity at pH 5.0 | [5] |

| Omeprazole | 17 | Papain activity at pH 5.0 |[5] |

Note: These results highlight that while omeprazole is more potent under highly acidic conditions, pantoprazole is more stable at a slightly acidic pH of 5.0, a key characteristic differentiating it from first-generation PPIs.[5]

In Vivo Animal Models

The anti-ulcer efficacy of pantoprazole was evaluated in various rat models of gastric and duodenal ulcers.

Table 2: Efficacy of Pantoprazole in Rat Ulcer Models

| Ulcer Model | Endpoint | ED50 Value (mg/kg, p.o.) | Reference |

|---|---|---|---|

| Water-Immersion Restraint Stress | Ulcer lesion attenuation | 0.78 | [6][13] |

| Mepirizole-induced Duodenal Lesions | Lesion prevention | 0.4 | [17] |

| Ethanol-induced Gastric Ulcer | Ulcer lesion improvement | 20.5 | [6][13] |

| Pylorus Ligation-induced Ulcer | Ulcer lesion improvement | >50.0 | [6][13] |

| Acetic Acid-induced Chronic Duodenal Ulcer | Healing promotion | More potent than omeprazole or lansoprazole (B1674482) |[17] |

Pharmacokinetics

Pantoprazole exhibits linear pharmacokinetics and a predictable profile. It is administered as an enteric-coated tablet to prevent premature activation by stomach acid.

Table 3: Key Pharmacokinetic Parameters of Pantoprazole (40 mg Oral Dose in Healthy Adults)

| Parameter | Value (Mean ± SD) | Reference |

|---|---|---|

| Bioavailability | ~77% | [3] |

| Tmax (Time to Peak Plasma Conc.) | 2-4 hours | [3] |

| Cmax (Peak Plasma Conc.) | 1.11 - 3.12 µg/mL | [3] |

| AUC0-∞ (Area Under the Curve) | 1.14 - 10.77 µg·h/mL | [3] |

| Elimination Half-life (t1/2) | ~1 hour | [3] |

| Volume of Distribution (Vd) | 0.15 - 0.16 L/kg | [3] |

| Total Clearance (Cl) | 0.10 - 0.12 L/h/kg | [3] |

| Protein Binding | ~98% |[3] |

Metabolism occurs primarily in the liver via the cytochrome P450 system, mainly through demethylation by CYP2C19 followed by sulfation.[3] A minor pathway involves oxidation by CYP3A4. Its lower dependence on CYP2C19 compared to older PPIs contributes to its lower potential for drug interactions.[18]

Clinical Development

Clinical trials have consistently demonstrated the efficacy and safety of pantoprazole in treating acid-related disorders, particularly erosive esophagitis (EE) associated with GERD.

Dose-Response and Placebo-Controlled Trials

A large multicenter, double-blind study in the US established the optimal dose of pantoprazole for healing EE.

Table 4: Healing Rates in Erosive Esophagitis (Pantoprazole vs. Placebo)

| Treatment Group | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks | Reference |

|---|---|---|---|

| Placebo | 14% | 33% | [19][20] |

| Pantoprazole 10 mg | 42%* | 59%* | [19][20] |

| Pantoprazole 20 mg | 55%* | 78%* | [19][20] |

| Pantoprazole 40 mg | 72%* | 88%* | [19][20] |

*p < 0.001 vs. placebo

The 40 mg dose was found to be the most effective, providing greater and earlier healing and symptom relief, with some patients experiencing relief from day one.[19][20]

Comparative Clinical Trials

Pantoprazole has been compared to other acid-suppressing agents, including H2-receptor antagonists and other PPIs.

Table 5: Comparative Healing Rates in Acid-Related Disorders

| Condition | Comparator | Pantoprazole 40 mg Healing Rate | Comparator Healing Rate | Time Point | Outcome | Reference |

|---|---|---|---|---|---|---|

| Duodenal Ulcer | Omeprazole 20 mg | 71% | 74% | 2 Weeks | No significant difference | [2] |

| Duodenal Ulcer | Omeprazole 20 mg | 96% | 91% | 4 Weeks | No significant difference | [2] |

| Erosive Esophagitis (Grade II/III) | Omeprazole 40 mg | 70.9% | 72.6% | 4 Weeks | Equivalent efficacy | [21] |

| Erosive Esophagitis (Grade II/III) | Omeprazole 40 mg | 91.5% | 93.0% | 8 Weeks | Equivalent efficacy |[21] |

These studies confirmed that pantoprazole 40 mg is as effective as standard doses of omeprazole for healing duodenal ulcers and moderate to severe erosive esophagitis.[2][21][22]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of pantoprazole on proton pump activity.

Figure 2: Workflow for In Vitro H+/K+-ATPase Inhibition Assay.

-

Preparation of H+/K+-ATPase Enriched Gastric Vesicles:

-

Gastric mucosa from hog or rabbit stomachs is scraped and homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4).[9]

-

The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the proton pumps.[9]

-

Further purification is achieved using a sucrose/Ficoll step gradient centrifugation.[9] The final vesicle preparation is stored at -80°C.

-

-

H+/K+-ATPase Activity Assay:

-

The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[9]

-

Vesicles are pre-incubated in a reaction mixture (e.g., 20mM Tris-HCl pH 7.4, 2mM MgCl2, 2mM KCl) with varying concentrations of pantoprazole.[9]

-

The reaction is initiated by adding ATP and incubated at 37°C.

-

The reaction is stopped, and the amount of liberated Pi is measured colorimetrically. The percent inhibition is calculated relative to a vehicle control to determine the IC50 value.

-

In Vivo Acetic Acid-Induced Ulcer Healing Model (Rat)

This protocol describes a model used to assess the ulcer healing properties of pantoprazole.

Figure 3: Workflow for Acetic Acid-Induced Ulcer Healing Model.

-

Ulcer Induction:

-

Male rats (e.g., Sprague-Dawley) are fasted and anesthetized.

-

A laparotomy is performed to expose the stomach. A solution of acetic acid is applied to the serosal surface of the stomach for a fixed duration to induce a chronic ulcer.[23]

-

-

Treatment:

-

Beginning 24 hours after surgery, rats are randomized into groups to receive daily oral doses of pantoprazole, a vehicle control, or a comparator drug.

-

Treatment continues for a predefined period, typically 3 to 7 days.[23]

-

-

Evaluation:

-

At the end of the treatment period, animals are euthanized, and the stomachs are removed.

-

The ulcer area (in mm²) is measured to quantify the extent of healing.

-

Tissue samples may be collected for histological examination and analysis of biochemical markers of cell proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3).[23]

-

Clinical Trial Protocol for Erosive Esophagitis

This section outlines a typical design for a pivotal Phase III clinical trial.

Figure 4: Logic Diagram for a Pivotal Erosive Esophagitis Clinical Trial.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16][20]

-

Patient Population: Adult patients (≥18 years) with a clinical diagnosis of GERD and endoscopically confirmed erosive esophagitis (e.g., Hetzel-Dent or Savary-Miller grade II or higher).[20][21] Key exclusion criteria include other significant GI diseases or prior gastric surgery.[21]

-

Intervention: Patients are randomized to receive once-daily oral doses of pantoprazole (e.g., 40 mg), a lower dose (e.g., 20 mg), or a matching placebo for up to 8 weeks.[20]

-

Endpoints:

-

Primary Endpoint: The percentage of patients with complete endoscopic healing of erosive esophagitis at week 8.

-

Secondary Endpoints: Healing rates at week 4, time to complete symptom relief (e.g., absence of heartburn), reduction in antacid use, and assessment of safety through adverse event monitoring and laboratory tests.[16][20]

-

Conclusion

The development of pantoprazole represents a successful example of analogue-based drug discovery, building upon the foundational chemistry of first-generation PPIs. Its unique chemical properties, particularly its enhanced stability at near-neutral pH, translated into a reliable pharmacokinetic profile and a low potential for drug interactions. Rigorous preclinical and clinical evaluation established pantoprazole as a safe and effective agent for the treatment of acid-related disorders, securing its place as a vital therapeutic option in gastroenterology. The detailed methodologies and data presented in this guide underscore the comprehensive scientific investigation that supported its journey from laboratory synthesis to global clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of pantoprazole versus omeprazole in the treatment of acute duodenal ulceration--a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Medwin Publishers | Effectiveness of Omeprazole versus Pantoprazole for Symptomatic Relief of Gastro-Esophageal Reflux Disease (GERD)/ Acid Peptic Disease (APD): A Real-World Evidence (RWE) Study [medwinpublishers.com]

- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PlumX [plu.mx]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. researchgate.net [researchgate.net]

- 14. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Intravenous pantoprazole as initial treatment in patients with gastroesophageal reflux disease and a history of erosive esophagitis: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pantoprazole vs. omeprazole: Differences, similarities, and cost comparison [singlecare.com]

- 19. researchgate.net [researchgate.net]

- 20. Oral pantoprazole for erosive esophagitis: a placebo-controlled, randomized clinical trial. Pantoprazole US GERD Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. Comparable efficacy of pantoprazole and omeprazole in patients with moderate to severe reflux esophagitis. Results of a multinational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of pantoprazole on ulcer healing delay associated with NSAID treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Pantoprazole

Pantoprazole (B1678409) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] It is widely used in the treatment of conditions such as stomach ulcers, erosive esophagitis due to gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions like Zollinger-Ellison syndrome.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of pantoprazole, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Pantoprazole is a substituted benzimidazole (B57391), chemically designated as (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole.[1] The molecule consists of a benzimidazole ring system linked to a pyridine (B92270) ring through a methylsulfinyl group. The presence of a difluoromethoxy group on the benzimidazole ring is a key structural feature.

Physicochemical Properties

The physicochemical properties of pantoprazole are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Pantoprazole is a weak base that is chemically unstable in acidic environments, necessitating its formulation in enteric-coated tablets for oral administration.[2]

| Property | Value | Reference |

| Molecular Formula | C16H15F2N3O4S | [1][3][4] |

| Molecular Weight | 383.37 g/mol | [1][3] |

| pKa (Strongest Acidic) | 9.15 | [5] |

| pKa (Strongest Basic) | 3.55 | [5] |

| logP | 2.11 - 2.18 | [5] |

| Solubility | Readily soluble in water and ethyl alcohol. | [6] |

| Bioavailability | ~77% | [1][2] |

| Protein Binding | 98% | [1] |

| Elimination Half-life | 1-2 hours | [1] |

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of pantoprazole.

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis (λmax) | 289-290 nm in distilled water | [2] |

| Infrared (IR) (cm-1) | 1170.71 (S=O stretching), 1041.49 (S=O stretching, sulfoxides), 1589.23 (Unsaturated nitrogen compound) | [2] |

| 13C NMR | Spectra available in public databases | [7] |

| Mass Spectrometry (MS) | Exact Mass: 383.075134 | [3] |

Synthesis of Pantoprazole

The most common synthetic route for pantoprazole involves a two-step process: the condensation of a substituted benzimidazole with a substituted pyridine to form a thioether intermediate, followed by the oxidation of the thioether to the final sulfoxide (B87167) product.[8][9]

Synthetic Pathway Overview

The synthesis commences with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole (1) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (2).[8][10] This reaction, typically carried out in the presence of a base, yields the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (3).[9] The critical and final step is the selective oxidation of the thioether (3) to the sulfoxide, pantoprazole (4).[9] A variety of oxidizing agents can be employed for this transformation, with sodium hypochlorite (B82951) being a common choice due to its low cost and availability.[8][11]

Experimental Protocols

Step 1: Synthesis of 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-difluoromethoxy-2-mercaptobenzimidazole in an aqueous solution of a base, such as sodium hydroxide.

-

Condensation: To this solution, add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[8] The reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the thioether intermediate can be isolated by filtration or extraction into an organic solvent. The crude product may be purified by recrystallization.

Step 2: Synthesis of Pantoprazole (Oxidation of Thioether)

-

Reaction Setup: Dissolve the thioether intermediate from Step 1 in a suitable solvent, such as dichloromethane (B109758) or an aqueous alkaline solution.[11][12]

-

Oxidation: Cool the solution to a low temperature (e.g., 0-5°C).[11] Slowly add a controlled amount of an oxidizing agent. Common oxidizing agents include sodium hypochlorite, hydrogen peroxide with a metal oxide catalyst, peracids (like m-CPBA), or N-bromosuccinamide.[8][12] The stoichiometry must be carefully controlled to prevent over-oxidation to the corresponding sulfone impurity.[11]

-

Reaction Monitoring: Monitor the reaction by HPLC to ensure the complete conversion of the thioether and to control the formation of the sulfone impurity.[12]

-

Work-up and Purification: After the reaction is complete, quench any excess oxidizing agent.[11] The pH of the mixture may be adjusted to facilitate the isolation of pantoprazole free base by extraction into an organic solvent.[8] The organic layer is then washed, dried, and concentrated under vacuum. The crude pantoprazole can be purified by recrystallization. For the preparation of pantoprazole sodium, the purified free base is treated with a stoichiometric amount of sodium hydroxide.[8]

Metabolic Pathways

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1] The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[1][13] Another metabolic pathway is oxidation by CYP3A4 to form pantoprazole sulfone.[1][13] The resulting metabolites are considered to have no significant pharmacological activity.[1]

References

- 1. Pantoprazole - Wikipedia [en.wikipedia.org]

- 2. saudijournals.com [saudijournals.com]

- 3. pantoprazole | CAS#:102625-70-7 | Chemsrc [chemsrc.com]

- 4. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Pantoprazole (FDB023589) - FooDB [foodb.ca]

- 6. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]

- 7. Pantoprazol - SpectraBase [spectrabase.com]

- 8. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to In-Vitro Studies on Pantoprazole's Acid Suppression

Introduction: Pantoprazole (B1678409) is a widely prescribed proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion, making it a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] As a substituted benzimidazole (B57391) derivative, it functions as a prodrug, requiring activation in an acidic environment to exert its therapeutic effect.[3][4] This technical guide provides a comprehensive overview of the in-vitro methodologies used to elucidate the core mechanism of pantoprazole's acid suppression, targeting researchers, scientists, and drug development professionals. It details the experimental protocols, presents quantitative data for comparative analysis, and visualizes the complex biological and experimental processes involved.

Core Mechanism of Action: H+/K+-ATPase Inhibition

The final step in gastric acid secretion is mediated by the H+/K+-ATPase, an enzyme located on the secretory surface of gastric parietal cells.[1][5] This "proton pump" actively transports hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).[6] Pantoprazole's mechanism of action is the targeted, irreversible inhibition of this enzyme system.[1][2]

1. pH-Dependent Activation: Pantoprazole is administered as an inactive prodrug.[1] Being a weak base, it crosses the parietal cell membrane and accumulates in the highly acidic secretory canaliculi, where the pH can drop to approximately 1.0.[7] In this acidic milieu, pantoprazole undergoes a two-step, acid-catalyzed conversion into its active form, a cyclic sulfenamide (B3320178).[3][8] This targeted activation ensures its effect is concentrated at the site of acid secretion.[1] Pantoprazole is noted for its greater stability in moderately acidic conditions (pH 4-6) compared to other PPIs like omeprazole (B731), which may contribute to its selectivity.[3][9][10][11]

2. Covalent Binding and Irreversible Inhibition: The generated cyclic sulfenamide is a highly reactive, thiophilic agent.[3][7] It forms a covalent disulfide bond with specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase alpha-subunit.[6][8] In-vitro studies using radiolabeled pantoprazole ([14C]pantoprazole) and subsequent peptide analysis have definitively identified these binding sites as Cysteine-813 and Cysteine-822.[3][7][8] This irreversible binding locks the enzyme in an inactive conformation, blocking its ability to hydrolyze ATP and pump protons.[8] Consequently, both basal and stimulated gastric acid secretion are profoundly inhibited.[12] The restoration of acid secretion requires the de novo synthesis of new H+/K+-ATPase enzyme units, leading to a prolonged duration of action that extends beyond 24 hours.[4][12]

Quantitative Data Presentation

The in-vitro potency of pantoprazole is quantified through various assays, most notably by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Table 1: Comparative In-Vitro IC50 Values

| Compound | Target/Assay | pH Condition | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Pantoprazole | H+/K+-ATPase Activity | Acidified Vesicles | 6.8 | [9][10][13] |

| Omeprazole | H+/K+-ATPase Activity | Acidified Vesicles | 2.4 | [9][10][13] |

| Pantoprazole | Papain Activity | pH 5.0 | 37 | [9][10] |

| Omeprazole | Papain Activity | pH 5.0 | 17 | [9][10] |

| Pantoprazole | H+ Concentration Reduction | Pumping Vesicles | 1.1 | [9][10] |

| Omeprazole | H+ Concentration Reduction | Pumping Vesicles | 0.6 |[9][10] |

Table 2: Binding Characteristics of Pantoprazole

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Target Enzyme | H+/K+-ATPase | Gastric Proton Pump | [3] |

| Binding Sites | Cysteine-813, Cysteine-822 | Residues on the luminal domain of the pump | [3][7][8] |

| Binding Type | Covalent (Disulfide Bond) | Leads to irreversible inhibition | [1][6] |

| Stoichiometry | ~3 nmol / mg protein | Amount of pantoprazole bound for 94% inhibition |[8] |

Experimental Protocols

Standardized in-vitro protocols are essential for evaluating and comparing the efficacy of proton pump inhibitors. Below are detailed methodologies for key experiments.

Protocol 1: Isolation of H+/K+-ATPase-Rich Gastric Vesicles

This protocol describes the preparation of microsomal vesicles enriched with H+/K+-ATPase from gastric mucosa, a crucial first step for enzymatic assays.

-

Principle: Gastric parietal cells are rich in H+/K+-ATPase. Through tissue homogenization and differential centrifugation, membrane fragments from these cells can be isolated and allowed to form sealed vesicles, which retain enzymatic and proton-pumping activity.

-

Source Material: Freshly obtained hog or rabbit gastric mucosa.[8][14]

-

Methodology:

-

Tissue Preparation: Scrape the gastric mucosa from the underlying muscle layers in ice-cold buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Homogenization: Mince the mucosa and homogenize using a Teflon-glass homogenizer.

-

Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 20,000 x g for 30 minutes) to pellet nuclei, mitochondria, and cell debris.[15]

-

Microsomal Pellet Collection: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.[16][17]

-

Washing and Resuspension: Wash the pellet by resuspending it in a suitable buffer and repeating the high-speed centrifugation.

-

Final Preparation: Resuspend the final pellet in a minimal volume of buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay) and store at -80°C.[15]

-

Protocol 2: H+/K+-ATPase Activity Inhibition Assay

This assay directly measures the enzymatic activity of the proton pump by quantifying ATP hydrolysis and its inhibition by pantoprazole.

-

Principle: H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi), releasing energy to pump H+. The rate of Pi release is directly proportional to enzyme activity. The assay measures the amount of Pi generated in the presence and absence of the inhibitor.

-

Reagents:

-

Isolated H+/K+-ATPase vesicles.

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 µM Valinomycin).

-

ATP solution (2 mM).

-

Pantoprazole stock solution (in DMSO or appropriate solvent).

-

Colorimetric reagent for phosphate detection (e.g., Fiske-Subbarow reagent or Malachite Green).

-

-

Methodology:

-

Activation Condition: To study acid-activated drugs like pantoprazole, vesicles are often pre-incubated in an acidic buffer (e.g., pH 6.1) with varying concentrations of the drug.[14]

-

Incubation: In a microplate, add the assay buffer, K+ (to stimulate the enzyme), and the H+/K+-ATPase vesicles. Add varying concentrations of pantoprazole (or vehicle control). Incubate for a set time (e.g., 30 minutes) at 37°C.[14]

-

Reaction Initiation: Start the reaction by adding ATP to each well.

-

Reaction Termination: After a specific incubation period (e.g., 10-20 minutes), stop the reaction by adding a quenching solution like ice-cold trichloroacetic acid (TCA) or sodium dodecyl sulfate (B86663) (SDS).

-

Phosphate Detection: Add the colorimetric reagent to the quenched reaction mixture. After color development, measure the absorbance at the appropriate wavelength (e.g., 640-700 nm).[15]

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each sample. Determine the percentage of inhibition for each pantoprazole concentration relative to the vehicle control and calculate the IC50 value.

-

Comparative Stability and Activation Logic

The efficacy and selectivity of a PPI are heavily influenced by its chemical stability and the pH at which it activates. Pantoprazole exhibits a distinct profile compared to other PPIs. It requires a highly acidic environment (pH < 3) for rapid conversion to its active sulfenamide form but is significantly more stable than omeprazole or lansoprazole (B1674482) at moderately acidic pH values (pH 4-6).[3][9][11] This characteristic is thought to reduce the potential for activation in other, less acidic compartments of the body, thereby enhancing its selectivity for the gastric parietal cell.[3]

References

- 1. droracle.ai [droracle.ai]

- 2. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pantoprazole - Page 2 [medscape.com]

- 6. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PlumX [plu.mx]

- 11. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajpp.in [ajpp.in]

- 16. Protocol for isolating patient-derived ascites cells and extracellular vesicles from gastric cancer peritoneal metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proton pump inhibitors enhance macropinocytosis‐mediated extracellular vesicle endocytosis by inducing membrane v‐ATPase assembly - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Metabolism of Pantoprazole (B1678409) via the Cytochrome P450 System

Executive Summary

Pantoprazole, a proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders.[1] Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic profile, which is dominated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the core mechanisms of pantoprazole metabolism, with a specific focus on the roles of CYP2C19 and CYP3A4. We delve into the primary metabolic pathways, the impact of genetic polymorphisms on pharmacokinetic variability, and detailed experimental protocols relevant to the study of its metabolism. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding for research and drug development applications.

Metabolic Pathways of Pantoprazole

Pantoprazole is extensively metabolized in the liver prior to excretion.[2] The biotransformation involves both Phase I and Phase II reactions. The primary Phase I metabolic pathway is demethylation of the pyridine (B92270) ring, which is predominantly catalyzed by CYP2C19, followed by a Phase II sulfation reaction mediated by a cytosolic sulfotransferase.[3][4][5] A secondary, less significant Phase I pathway involves oxidation of the benzimidazole (B57391) sulfoxide (B87167) to a sulfone, a reaction catalyzed by CYP3A4.[2][3] Due to this dual metabolic route and further conjugation by a Phase II enzyme, pantoprazole exhibits a lower potential for drug-drug interactions compared to other PPIs like omeprazole (B731).[6][7][8]

Data on Major Metabolites

The biotransformation of pantoprazole results in several metabolites, with the ultimate products being predominantly sulfate conjugates that are excreted in the urine.[4][9] The primary metabolites and the enzymes responsible for their formation are summarized below.

| Metabolite | Formation Pathway | Enzyme(s) Involved | Relative Importance | Reference(s) |

| 4-O-Demethyl-pantoprazole | Demethylation | CYP2C19 | Major (Phase I) | [3] |

| Pantoprazole Sulfone | Oxidation | CYP3A4 | Minor (Phase I) | [3][10] |

| Pantoprazole Sulfide | Reduction/Oxidation | CYP3A4 | Minor (Phase I) | [3][10] |

| Pantoprazole Sulfate | Sulfation of 4-O-Demethyl-pantoprazole | Sulfotransferase (SULT) | Major (Phase II) | [3][4][10] |

Influence of CYP2C19 Genetic Polymorphisms

The gene encoding CYP2C19 is highly polymorphic, leading to distinct metabolic phenotypes that significantly alter the pharmacokinetics of pantoprazole.[1][11] Individuals can be classified based on their genotype into poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[12]

-

Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., *2, *3). They exhibit significantly reduced metabolism, leading to higher plasma concentrations and drug exposure (AUC).[13][14]

-

Extensive Metabolizers (EMs): Possess two wild-type alleles (e.g., 1/1). They represent the "normal" metabolic phenotype.[13][14]

-

Ultrarapid Metabolizers (UMs): Carry at least one increased-function allele (e.g., *17). They have enhanced CYP2C19 activity, resulting in faster clearance and lower plasma concentrations of pantoprazole.[13][14][15]

These genetic variations are a key determinant of inter-individual variability in drug response and efficacy.[11][13] PMs may have a better therapeutic response and higher Helicobacter pylori eradication rates due to increased systemic exposure.[1][11]

Quantitative Impact of CYP2C19 Genotypes on Pharmacokinetics

Studies in healthy volunteers have quantified the profound effect of CYP2C19 genotype on the disposition of a single 40 mg oral dose of pantoprazole. The data clearly demonstrate a gene-dose effect on drug exposure and clearance.

| Pharmacokinetic Parameter | CYP2C19 1/1 (EM) (n=6) | CYP2C19 1/2 (IM) (n=6) | CYP2C19 2/2 (PM) (n=2) | CYP2C19 17/17 (UM) (n=6) | Reference(s) |

| AUC (mg·h/L) | 3.00 ± 1.02 | 4.38 ± 1.00 | 18.18 ± 2.60 | Not Reported | [14][16] |

| Cmax (mg/L) | 1.61 ± 0.35 | 2.13 ± 0.42 | 4.54 ± 0.47 | Not Reported | [14][16] |

| t½ (h) | 1.03 ± 0.28 | 1.51 ± 0.42 | 6.91 ± 1.83 | Not Reported | [13] |

| MRT (h) | 3.83 ± 0.82 | 4.60 ± 0.88 | 13.73 ± 3.42 | 2.73 ± 0.23 | [14][16] |

| Oral Clearance (L/h) | Not Reported | Not Reported | 3.68 | 31.13 | [14][16] |

| (Values are presented as mean ± SD) |

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory potential of a test compound against pantoprazole metabolism in human liver microsomes (HLM). The endpoint is the determination of the IC50 value—the concentration of inhibitor that causes 50% inhibition of metabolite formation.

Methodology:

-

Reagents: Pooled Human Liver Microsomes (HLM), Pantoprazole, Test Compound (inhibitor), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), Potassium Phosphate Buffer (pH 7.4).[17]

-

Incubation Setup: In a 96-well plate, combine HLM (final protein concentration ~0.2-0.5 mg/mL), buffer, and a range of test compound concentrations. Include a vehicle control (no inhibitor).[18]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Add a solution of pantoprazole (substrate, concentration near its Km if known) and immediately after, add the NADPH regenerating system to start the metabolic reaction.[18]

-

Reaction: Incubate at 37°C with shaking for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., another PPI like omeprazole or lansoprazole).[19]

-

Sample Processing: Centrifuge the plate (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the primary metabolite (e.g., 4-O-Demethyl-pantoprazole).[18]

-

Data Analysis: Calculate the rate of metabolite formation. Determine the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol 2: LC-MS/MS Quantification of Pantoprazole in Plasma

This protocol outlines a standard method for the sensitive and specific quantification of pantoprazole from plasma samples, applicable to pharmacokinetic studies.

Methodology:

-

Sample Preparation (Protein Precipitation): [20]

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a suitable internal standard (IS), such as omeprazole or a stable-isotope-labeled pantoprazole.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitate.

-

Transfer the clear supernatant to an HPLC vial for analysis.

-

-

Chromatographic Conditions: [21][22]

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[21]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH 7.5, or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). A typical ratio might be 64:36 (v/v) aqueous:organic.[21]

-

Flow Rate: 1.0 mL/min.[21]

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Conditions: [20]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by spiking blank plasma with known concentrations of pantoprazole (e.g., 5-5000 ng/mL).[20]

-

Process calibration standards and quality control (QC) samples alongside the unknown study samples.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of pantoprazole in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Conclusion

The metabolism of pantoprazole is a well-defined process primarily governed by CYP2C19 and, to a lesser extent, CYP3A4, with a subsequent sulfation step playing a crucial role. This metabolic profile contributes to its relatively low potential for clinically significant drug-drug interactions.[7][23] However, the profound impact of CYP2C19 genetic polymorphisms on its pharmacokinetics is a critical consideration in clinical practice and drug development, as it can lead to significant inter-individual variability in drug exposure and therapeutic outcomes.[13][24] The experimental protocols detailed herein provide a robust framework for researchers to investigate the metabolism of pantoprazole and to assess the interaction potential of new chemical entities with its metabolic pathways. A thorough understanding of these principles is essential for the optimization of acid-suppressive therapy and for the safe co-administration of pantoprazole with other medications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pantoprazole - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Portico [access.portico.org]

- 5. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions. | Semantic Scholar [semanticscholar.org]

- 7. Lack of pantoprazole drug interactions in man: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of Genetic Polymorphisms of Cytochrome P450 2C19 in Pantoprazole Metabolism and Pantoprazole-based Helicobacter pylori Eradication Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Genetic Polymorphisms of Cytochrome P450 Enzymes and MDR1 Transporter on Pantoprazole Metabolism and Helicobacter pylori Eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

- 16. researchgate.net [researchgate.net]

- 17. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]

- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. trace.tennessee.edu [trace.tennessee.edu]

- 22. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Impact of the CYP2C19*17 Allele on the Pharmacokinetics of Omeprazole and Pantoprazole in Children: Evidence for a Differential Effect - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Effects of Pantoprazole on the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proton pump inhibitors (PPIs), including pantoprazole (B1678409), are a widely prescribed class of drugs for acid-related gastrointestinal disorders. While effective in their primary function, long-term use of these medications has been increasingly associated with significant alterations in the gut microbiome. This technical guide provides an in-depth analysis of the enduring effects of pantoprazole on the composition and function of the gut microbial community. It synthesizes quantitative data from multiple studies, details common experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development. Understanding these intricate interactions is paramount for developing strategies to mitigate potential adverse effects and for the future of personalized medicine.

Introduction

Pantoprazole, a substituted benzimidazole, irreversibly inhibits the H+/K+ ATPase in gastric parietal cells, effectively reducing gastric acid secretion. This profound alteration of the gastric environment, however, extends its influence beyond the stomach, creating a ripple effect throughout the gastrointestinal tract and significantly impacting the delicate balance of the gut microbiome. The prolonged elevation of gastric pH allows for the survival and colonization of orally ingested microorganisms that would otherwise be eliminated by stomach acid. This, coupled with potential direct effects of pantoprazole on bacterial proton pumps, leads to a state of dysbiosis, characterized by shifts in microbial diversity and the relative abundance of various bacterial taxa. This guide delves into the specifics of these changes and the methodologies used to study them.

Quantitative Impact of Long-Term Pantoprazole Use on Gut Microbiota

Multiple studies have quantified the changes in the gut microbiome following long-term administration of pantoprazole and other PPIs. These alterations are consistently observed across different cohorts and experimental models. The following tables summarize the key quantitative findings.

Table 1: Changes in Microbial Diversity and Phylum-Level Abundance

| Parameter | Observation | Direction of Change | Reported Magnitude | References |

| Alpha Diversity | Shannon Index | Increased | p-value < 0.001 | [1] |

| Observed OTUs | No significant change / Decreased | Inconsistent findings | [2] | |

| Phylum Abundance | Firmicutes | Increased | - | [1] |

| Bacteroidetes | Decreased | - | [1] | |

| Proteobacteria | Increased | - | [1] | |

| Firmicutes/Bacteroidetes Ratio | Significantly Increased | Marker of inflammation | [1] |

Table 2: Changes in Genus- and Species-Level Abundance

| Taxonomic Level | Taxon | Direction of Change | Reported Magnitude / Significance | References |

| Genus | Streptococcus | Increased | q-value < 10⁻⁶ | [3] |

| Rothia | Increased | q-value < 10⁻⁵ | [3] | |

| Enterococcus | Increased | - | [4] | |

| Staphylococcus | Increased | - | [4] | |

| Bilophila | Increased | - | [1] | |

| Helicobacter | Increased | - | [1] | |

| Faecalibacterium | Decreased | - | [5] | |

| Species | Rothia mucilaginosa | Increased | q-value < 10⁻⁶ | [3] |

| Streptococcus anginosus | Increased | q-value < 10⁻⁶ | [3] |

Experimental Protocols

The investigation of pantoprazole's effects on the gut microbiome relies on a series of well-defined experimental procedures. This section outlines a typical methodology employed in such studies.

Fecal Sample Collection and DNA Extraction

-

Sample Collection: Fecal samples are collected from subjects before and after a defined period of long-term pantoprazole administration. Samples are immediately stored at -80°C to preserve microbial DNA integrity.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using commercially available kits, such as the QIAamp DNA Stool Mini Kit (QIAGEN), following the manufacturer's instructions with a bead-beating step to ensure lysis of gram-positive bacteria. DNA quality and quantity are assessed using a NanoDrop spectrophotometer and Qubit fluorometer.

16S rRNA Gene Amplicon Sequencing

-

Targeted Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR).

-

Primers: Forward Primer: 5'-TCGTCGGCAGCGTCAGATGTGTATAAGAGACAGCCTACGGGNGGCWGCAG-3'; Reverse Primer: 5'-GTCTCGTGGGCTCGGAGATGTGTATAAGAGACAGGACTACHVGGGTATCTAATCC-3'.

-

PCR Conditions:

-

Initial denaturation: 95°C for 3 minutes.

-

25 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Final extension: 72°C for 5 minutes.

-

-

-

Library Preparation and Sequencing: PCR products are purified and indexed. The final library is sequenced on an Illumina MiSeq platform, generating paired-end reads.

Bioinformatics and Statistical Analysis

-

Data Processing: Raw sequencing reads are processed using bioinformatics pipelines such as QIIME 2 and DADA2.

-